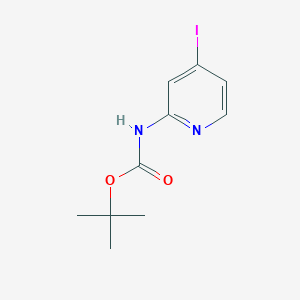

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(4-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYADBPTZJSAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467411 | |

| Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-28-8 | |

| Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester synthesis protocol

An In-depth Technical Guide to the Synthesis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a pivotal building block in contemporary medicinal chemistry, serving as a versatile intermediate for the synthesis of complex heterocyclic scaffolds. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 2-amino position of 4-iodopyridine is a critical transformation that deactivates the amine's nucleophilicity, enabling selective functionalization at other positions of the pyridine ring. This guide provides a comprehensive, field-proven protocol for this synthesis, grounded in established chemical principles. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss critical safety considerations, and present methods for purification and characterization, ensuring a reproducible and efficient synthesis for researchers and drug development professionals.

Strategic Overview and Mechanistic Insights

The synthesis of the target compound is achieved through the N-protection of the primary amine of 2-amino-4-iodopyridine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This reaction is a classic example of nucleophilic acyl substitution.

The Core Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-amino-4-iodopyridine onto one of the electrophilic carbonyl carbons of Boc anhydride.[2] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[2][3] This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol.[3][4]

The use of a non-nucleophilic base, such as triethylamine (TEA), or a catalytic amount of 4-dimethylaminopyridine (DMAP), can accelerate the reaction.[3][5] DMAP is a particularly effective catalyst; it first reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium species.[3] The amine then attacks this activated intermediate, which is more electrophilic than Boc anhydride itself, leading to a faster reaction rate.[3]

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount. This synthesis involves hazardous materials that require strict adherence to safety protocols.

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is flammable, moisture-sensitive, and fatal if inhaled.[6][7] It can decompose over time, especially in the presence of moisture, to produce carbon dioxide, leading to pressure buildup in sealed containers.[1] Always store in a cool, dry, well-ventilated area, preferably refrigerated, and use a plastic bottle rather than glass.[1][8] All manipulations must be performed within a certified chemical fume hood.[6]

-

2-Amino-4-iodopyridine: This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and direct contact with skin and eyes.[9]

-

Solvents: Dichloromethane (DCM) is a suspected carcinogen and should be handled with care. Tetrahydrofuran (THF) can form explosive peroxides.

-

Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves are mandatory.[6][10]

Detailed Experimental Protocol

This protocol is designed for a representative 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Equivalents | CAS No. |

| 2-Amino-4-iodopyridine | C₅H₅IN₂ | 220.01 | 2.20 g | 1.0 | 552331-00-7[9] |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 2.40 g | 1.1 | 24424-99-5[1] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.1 mL | 1.5 | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | 75-09-2 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-iodopyridine (2.20 g, 10.0 mmol).

-

Dissolution: Add dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (2.1 mL, 15.0 mmol) to the stirred solution.

-

Boc Anhydride Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes. Causality Note: A slow, portion-wise addition at 0 °C is crucial to control the initial exotherm and prevent rapid gas evolution from the decomposition of the tert-butyl carbonate byproduct.[3]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product spot should appear at a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride (brine) solution. This removes the triethylamine hydrochloride salt and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude material, typically an off-white or pale yellow solid, should be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester as a white solid.

-

-

Characterization:

-

Yield: Typically 85-95%.

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the tert-butyl protons (~1.5 ppm, 9H), and distinct signals for the pyridine ring protons.

-

Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺ is 321.01.[11]

-

Self-Validation and Trustworthiness

The integrity of this protocol is ensured by checkpoints throughout the process.

-

TLC Monitoring: This is a critical validation step. The disappearance of the starting material and the appearance of a single, new major spot for the product confirms the reaction's completion. During purification, TLC validates the contents of each fraction, ensuring only pure product fractions are combined.

-

Aqueous Work-up: The washing steps are a self-validating system for impurity removal. The formation of a salt precipitate (triethylamine hydrochloride) that is removed with the aqueous layer provides a visual cue of successful purification.

-

Final Characterization: The definitive validation comes from spectroscopic analysis. A clean ¹H NMR spectrum matching the expected structure and a mass spectrometry result corresponding to the correct molecular weight confirm the identity and high purity of the final compound.[11]

By following this detailed guide, researchers can confidently and safely synthesize high-purity (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, a valuable intermediate for advancing drug discovery and development programs.

References

- Benchchem. Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safe Handling and Application. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzrQq5fQ2aru_BntYBe7-1UCC3iTyvXAXPrx5z4Xu2OcSl7JSIO_BBDn5ZlrmxBWlXSwS36D9kog4_KU-NxDlfjaVLenvZ8uP0tIGj5fVLizSlD7d2PP5vF4U_6ezf59hZL8AsBnUoQrZ68kMV_b7YgFr_IZwH8HTLALkpgXJs6LPd2YeZHjx6bW383SX_SGFPBGBxwqqabvlnuZb46DKyWlJQKI_f8ZgQZwF--0Zf0XlcWxlXYk=]

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3g9sZOPgOSLc7fl5B2JW9TO5R-njn3XJaJ0AHVrcA95tW3Qn6h7nndMVOEqJRcDSjFXOqx6-4_hwK5cMFnRLG9vZNawhD5OyE2u7RBlVatcu_sHidNfM7fo9arT37nbRjWZ6iwjxi0It3ua5yLJcB2GiuiGvP9MnHV_jPCmsrPSbaZbq0FOO6ZJ1KGrDC6CsJTPHt584Tag==]

- Wikipedia. Di-tert-butyl dicarbonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH0d2aMhEhrjskzJa5NcLG3_AX7lqQWZotwdSQCFHY9BSG8TqYwuzg3_sCBFjCGYeqe8bMYTwsCrEeYj6aDKd-YIksNbqTTteMaMKzj6ChNjTDiZaBShRKe3k7K2W9ZTTi3RPD23765BXN2yb-5U-HM_A=]

- Sigma-Aldrich. SAFETY DATA SHEET - Di-tert-butyl dicarbonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH-cm4Oda0BGV7afj1-we_5YB7vvaVa0JsX3iTymU6mBUuQxDUSkL-qSW4b7Da3rpVPm9san-_eIn4B1wViFzUEJKJNPBRHAUW0AAUV566yETMRRkDzybhDjnz8YZheSYnywcCUE28osoTvJ7vA4Nx]

- Fisher Scientific. SAFETY DATA SHEET - Di-tert-butyl dicarbonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBWxNseHwHmY2sWBbHmwC5toXoV88ReVDwDtXMaPK6WzkOWxGiOmUATdFcAdNupjdzwkvC5ZVi7ZrDU180IGynXB85i73qgJew72ajSWEZ8FNDuK7_RLaGOnHWL9iSD_bE21EqPAGDogE3uGmonmqHYacpHBPBOhFay-CNIGIwT1Ogym1ybmavj2wfMp1XZjOCVwO8Jh3QiuzwjemW2C3VdXllirGvaPfE2aEHsNkiX0KH2EjlWhsTk0Gk_FQT]

- Thermo Fisher Scientific. SAFETY DATA SHEET - Di-tert-butyl dicarbonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkCjjgxtwY-sctUeZkaK8V7N5303wh_L86AfNLJnPTNpX-5jFdaJ9Uo_TOob0ZkrFzgsLeg0hDOvdK5gvv0jS2x6Q0hLucVR27cOHa0NcKamZbeWs_EKcRLsoxumiJfTzjsMLDJVrMI50xaXPg63I-l9F5k8Pt57gr9y9fP7TpnfwhN3Y-fexEg3TcCg1zbqnBiGs-q4HX7WF3G58_ZfTDaKcWC4EFTuwkzzgmPKZgHrsIS5YJSgLSf7xG6u46vJAxHvKzyW70Zcn5cQeO]

- Sigma-Aldrich. 2-Amino-4-iodopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwtogxWiTE4P7OXR359gBERqIabEs-ombiKxtJTcoSoHwQpzFNoiofVvNMhdR_StZPawYLLOJS-cfwLn97QJ8YXCWXSEDN7cMJPbap9e7W8IY9rkWNS_8QvDF6pITczB5UxQPhVJrWS8VfUR7IfnZsH2bDOruLR8jvTpyOusCy1A4ycyMm4XX9sdvc-muOjoOl7CQ=]

- ChemicalBook. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj73E0qmfBN3BphXj5yu-MvSIqd6D8HrcOfYaySjrqA0uzSTz8Z-wNMWZQb49-t8LRUqOJ5mwrZZgRFrnoiu-fB61_emz08z8uZ_OTsaQBD-8fefIVITH-DvsX-mc9hqjuYLjJw8aMfsPgTGaKOPx4ww-4YMfW2id4ztpCO53TPEZhoQ2W9sMBmn8McSuyksQTJ4I=]

- Fisher Scientific. Amine Protection / Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIvgEcY2s3Cqa5SSmCN6f3-UBxwzMzy6O1thLt-9nh-lw04vCDTTDL-SIyHgosufR-d_Chq14tM5xO2efuYGS0ct_npCw_yZ6RSx8EKT8wMXY_XuWK4oLJRwCSWob2DxmE02_Fv3JfpuZXnECY6EtKKJgpITV8ECfB7scO2t6rallVffd9vQkveoyawcHQelrk3l4WR_L8IvmZZfoo3FJtUOvaKaizcd9uZJ76UAN5efU=]

- Master Organic Chemistry. Amine Protection and Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHLMqHYEgvIlRNgORXQorXkrbB7P4GevjRWAv38nDpUbLN6j8tst2KQSU4Er3kvmNQoplyB43yuD2Yq9IeyAlK5N6hqgeiDPtopBhcEu-aG4SLjz99YBvdgOsx73wMJKxs8WCekhjvtsvcQ9x473gEmpBQDv7AI4oe9P1i3E-nu18LlfuVJQ6j-BDbl1vnLdFUl1M=]

- Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx-YkJN8zyJeqNzBhu5Ccvua_pSUvVI_BDG8nPk-Wc-Q4FlAhgzbpoDQL2ThgGZjKT91hMXGgWj4pufCHRVSc2Lk1tXVdtulyxM1tcNTfvJx0MzgKUV6C5u_gPIhLJDqu03PR1VbdLqOWrK7yLcsUzQZHSQs0INKlNm1YcHkU4]

- Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELNtsD-htalt5K5BkrrtdO2BURKlGj0RqcKKrbx5cHGBVdTi-fgntkp91A79NlWpRxeJcM4H3Jw5We_KAcepFPfQGLPMY5HCOoQs0q10K7H9n_oGlyGjebgxb8f3xdrLH1CrVUJcSBSq2hv1T6LZ-CC83rVOco_d9TNFH2qJluEMeyhJmROGpldLEhAWo9zzlIeLEp9lWp782WyZW4xhLMn4MW]

- Chemistry Steps. Boc Protecting Group for Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa67rE0-mYXSrWDEA7GVK0HaeLqaOmOAUtUQ7qOaMip7_xZB5A4LpofWIH8SENUytgm00GAn1LWe4XuwXxYw38KzHqdHrUw0P5o8GqZVBQ7isSKMD9Reco8N05KH8T_Y_bcscBY113qZGhLsPCKDysj6GZekgB6oZxv_Y=]

- Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmXwRF7p5sU4BONMVVGTh_urHiWQPhGsD9ylStV_z4EWdvlXR7m-4QFF50rIMsLonJJbY8BNRjwhIYXmMCOIbyyIb1ITujtYm3_w_vK6p23ax65rNXi5Bm2FcG1mymybB8DBzOtFAc_zAIpsg74uo5u8xef14_RVA8qaEZ]

- AChemBlock. 2-Amino-4-iodopyridine 97%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG9E3U2tB55D-rE6qYfcinXbsxNrXAWeK8-KZChEeG536BLKStryfcuViBIs-gIpkP8oYYDQ6aIWZLIgCeBtaWkdRWPUHXtcRMU-mNWLuKvF5cVGFRT57YjJBA-ZPg7sE5MwcFZy_hhHcqnOWbakR2v5QdVu12Yuw=]

- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-iodopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD-OaGCYZqpyXSvMmek7Y2RHAXbyHVFgCXynl1YBk5EVih1b5_GSCr_JU_sjPsm49KjA93mNnQOpgWnshov3L6lXDTANH8YO9LVXvmFy_pex-0JlsR3Lrxku08EybnfqJXYqNVkRGk0U0H9Zav-HJWdaiKRFBur-mYN-jEyBBSci7DFgpxOFrdofIyOAhGLwWSNiuoSbWYqx-m0Czw8W0HCb7qIFAoB9iKvgnEFcTME5znPiWGbV0j_MZGxySljaBhPfCPJTT3Ow-PcOVYbrxtFs_3kA==]

- Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRkK4bCL44vEq5HwHhkI-2XdzK1xsVt4tlAENO7laXv4tBecP0nWNxNR3QEWYOfHKwvAA0jPohMqth2KgEvVuLTFH3efQWWtwvv1lPv2NXeLSK-PAkMP_xH8cUc7qXvXyFN49K0svcZQ-Uk5PAHqllLQTN_v_uy9R02c6sxo2heBZDjYr49UiaY5ARItVZom87XAAyBckQ]

- CymitQuimica. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEabggH6t87H4225hDPzfIMkTEuisl3OpTdij062GHAFk9gVlBKrYzIhVRCRZEprd3VJWw-cdBBz-bV1QFCpohDVcgGh72fGY11ng6_fUne8voKj_mmEPWlmQ71ReOLW5DCpuaiQA_maL7BcxAN-uLHd7O0PKWPz9IkeRjHOxtyDpgT8g1gIqkj1aGIdIUlR9IBL6BRcA9awZFcEyWvE-IfZXceI1L]

- PubChemLite. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. [URL: https://vertexaisearch.cloud.google.

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Amino-4-iodopyridine 97% | CAS: 552331-00-7 | AChemBlock [achemblock.com]

- 10. lobachemie.com [lobachemie.com]

- 11. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of tert-Butyl (4-Iodopyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-iodopyridin-2-yl)carbamate, a pivotal building block in modern synthetic organic chemistry and medicinal chemistry. The document delineates its fundamental physicochemical properties, established synthetic methodologies, and characteristic reactivity. Special emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational for constructing complex molecular architectures. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for its strategic application in the synthesis of novel chemical entities.

Introduction

tert-Butyl (4-iodopyridin-2-yl)carbamate, also known as 2-(tert-butoxycarbonylamino)-4-iodopyridine or 2-Boc-amino-4-iodopyridine, is a bifunctional organic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a pyridine ring substituted with an iodine atom at the C4 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position.

This unique arrangement of functional groups imparts a versatile reactivity profile. The Boc group serves as a stable, yet readily cleavable, protecting group for the amine, preventing unwanted side reactions while enabling its strategic deprotection at a later synthetic stage.[3][4] The iodine atom at the C4 position is the primary reactive site for carbon-carbon and carbon-heteroatom bond formation, making this compound an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.[1][5] Consequently, it has emerged as a crucial intermediate for the synthesis of highly functionalized pyridine derivatives, which are core scaffolds in numerous biologically active compounds.[2][6]

Physicochemical and Spectroscopic Properties

tert-Butyl (4-iodopyridin-2-yl)carbamate is typically a solid, crystalline substance at room temperature.[1] Its hydrophobic tert-butyl group confers good solubility in common organic solvents like dichloromethane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), while its solubility in water is limited.[1] Proper storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended to ensure long-term stability.[7]

Table 1: Physicochemical Properties of tert-Butyl (4-Iodopyridin-2-yl)carbamate

| Property | Value | Source(s) |

| CAS Number | 405939-28-8 | [1][8][9] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [5][10][11] |

| Molecular Weight | 320.13 g/mol | [5][11][12] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95-97% | [5][9] |

| Monoisotopic Mass | 320.00217 Da | [10] |

| Predicted XlogP | 2.4 | [10] |

Spectroscopic Characterization

The structure of tert-butyl (4-iodopyridin-2-yl)carbamate is unequivocally confirmed by standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the pyridine ring protons and the Boc protecting group. A singlet integrating to 9 protons is observed for the tert-butyl group around δ 1.5 ppm. The pyridine ring protons typically appear as distinct signals in the aromatic region (δ 7.0–8.5 ppm), with their chemical shifts and coupling patterns being indicative of the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl of the carbamate group (~153 ppm), signals for the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), and distinct signals for the carbons of the iodopyridine ring.[13]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 321.00945.[10]

Synthesis and Manufacturing

The synthesis of tert-butyl (4-iodopyridin-2-yl)carbamate is most commonly achieved through a two-step process starting from 2-aminopyridine. The first step involves the protection of the amino group, followed by regioselective iodination.

-

Boc Protection: 2-Aminopyridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or DMAP) and solvent (e.g., THF or dichloromethane) to yield tert-butyl pyridin-2-ylcarbamate. This is a standard and high-yielding protection step.[14]

-

Iodination: The subsequent iodination at the C4 position is more challenging due to the directing effects of the ring nitrogen and the Boc-amino group. A powerful and effective method is directed ortho-metalation (DoM), where a strong base like n-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is used to deprotonate the C3 position. However, for the 4-iodo isomer, a more direct electrophilic iodination approach on a pre-functionalized precursor is often employed, or through functional group interconversion from a corresponding boronic acid or stannane. A common laboratory-scale synthesis involves the iodination of 2-Boc-aminopyridine using iodine and a silver salt or other activating agent.

Below is a representative experimental protocol adapted from a similar iodination procedure.[7]

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize tert-butyl (4-iodopyridin-2-yl)carbamate from tert-butyl pyridin-2-ylcarbamate.

Reagents & Equipment:

-

tert-Butyl pyridin-2-ylcarbamate

-

Anhydrous Tetrahydrofuran (THF)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, low-temperature thermometer.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere of argon, add tert-butyl pyridin-2-ylcarbamate (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA (2.8 eq) to the stirred solution.

-

Slowly add n-butyllithium (2.7 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at a temperature between -10 °C and 0 °C for 2 hours.

-

Re-cool the reaction mixture to -78 °C.

-

In a separate flask, dissolve iodine (2.9 eq) in anhydrous THF and add this solution dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at -78 °C, followed by water.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl (4-iodopyridin-2-yl)carbamate.[7]

Chemical Reactivity and Key Transformations

The reactivity of tert-butyl (4-iodopyridin-2-yl)carbamate is dominated by the C-I bond, which serves as a handle for introducing molecular complexity through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[15] tert-Butyl (4-iodopyridin-2-yl)carbamate readily couples with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters in the presence of a palladium catalyst, a suitable ligand, and a base. This transformation is fundamental for building biaryl structures commonly found in pharmaceutical agents.[16][17]

-

Causality: The C(sp²)-I bond is highly susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle. The choice of ligand (e.g., a phosphine like SPhos or XPhos) is critical for stabilizing the palladium center and promoting the reductive elimination step. The base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid partner in the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the iodopyridine with a primary or secondary amine.[18] This reaction is exceptionally valuable for synthesizing substituted anilines and related structures, which are prevalent in drug molecules.[19][20]

-

Causality: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. The subsequent steps involve coordination of the amine, deprotonation by a base (typically a strong, non-nucleophilic base like NaOt-Bu or LHMDS) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[18][21]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple tert-butyl (4-iodopyridin-2-yl)carbamate with phenylboronic acid.

Reagents & Equipment:

-

tert-Butyl (4-iodopyridin-2-yl)carbamate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Nitrogen/argon atmosphere setup

Procedure:

-

In a reaction vessel, combine tert-butyl (4-iodopyridin-2-yl)carbamate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent mixture (dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[17]

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel chromatography to obtain the desired product, tert-butyl (4-phenylpyridin-2-yl)carbamate.

Applications in Research and Drug Development

The primary application of tert-butyl (4-iodopyridin-2-yl)carbamate is as a versatile intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.

-

Pharmaceutical Synthesis: It is a key building block for constructing substituted 2-aminopyridine scaffolds. This motif is present in a wide range of therapeutic agents, including kinase inhibitors for oncology, antivirals, and agents targeting central nervous system disorders.[2] The ability to introduce diverse substituents at the C4 position via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Discovery (FBDD): The iodopyridine core can act as a "fragment" that binds to a biological target. The iodine atom then provides a vector for fragment evolution, allowing for the "growth" of the fragment into a more potent lead compound by coupling it with other chemical moieties.[22]

-

Materials Science: Substituted pyridine derivatives synthesized from this intermediate can be used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[2]

Safety and Handling

As with many organoiodine compounds, tert-butyl (4-iodopyridin-2-yl)carbamate requires careful handling.

-

Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7][23]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

tert-Butyl (4-iodopyridin-2-yl)carbamate is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its two key functional groups. The Boc-protected amine provides stability and a latent nucleophilic site, while the iodo substituent serves as an exceptionally versatile anchor point for palladium-catalyzed cross-coupling reactions. This combination enables the efficient and modular synthesis of complex, highly substituted 2-aminopyridine derivatives, securing its role as an indispensable tool for scientists in drug discovery, agrochemistry, and materials science.

References

-

J&K Scientific. (n.d.). (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester | 154048-89-2. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). tert-Butyl Esters. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. CID 53415320. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubChemLite. (n.d.). (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (5-iodopyridin-2-yl)carbamate. CID 17750156. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (n.d.). RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.

-

MDPI. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Angene. (n.d.). MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

- 1. CAS 405939-28-8: tert-butyl (4-iodopyridin-2-yl)carbamate [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester () for sale [vulcanchem.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. 3D-FI50903 - 3-iodo-pyridin-4-ylcarbamic-acid-tert-butyl-e… [cymitquimica.com]

- 6. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 7. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 8. (4-IODO-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 405939-28-8 [m.chemicalbook.com]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

- 10. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]

- 11. scbt.com [scbt.com]

- 12. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]

- 20. atlanchimpharma.com [atlanchimpharma.com]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS 405939-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, CAS number 405939-28-8, is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing a nucleophilic Boc-protected amine, a pyridine core, and a reactive iodinated site, renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its application in transformative cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to empower researchers in leveraging this reagent for accelerated drug discovery and development.

Introduction: Strategic Importance in Synthesis

The pyridine scaffold is a privileged structure in pharmaceuticals, present in numerous top-selling drugs. The ability to functionalize this core at specific positions is paramount for tuning a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester emerges as a key player in this context. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the 2-amino group, preventing unwanted side reactions while enabling late-stage diversification.[1] The iodine atom at the 4-position provides a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[2]

This guide will deconstruct the synthesis and reactivity of this compound, offering both theoretical understanding and practical, actionable protocols for its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 405939-28-8 | [3] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [2] |

| Molecular Weight | 320.13 g/mol | [2] |

| Appearance | Typically a solid or crystalline substance | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; limited solubility in water | [2] |

| Predicted XlogP | 2.4 | [4] |

Spectroscopic Characterization (Predicted and Representative Data):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the Boc group's tert-butyl protons (a singlet around 1.5 ppm), and the carbamate N-H proton. The pyridine protons' chemical shifts and coupling constants will be influenced by the iodo and carbamate substituents.

-

¹³C NMR: The carbon NMR would display signals for the pyridine ring carbons (with the carbon bearing the iodine atom shifted downfield), the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.[5]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]+ at m/z 320, with a characteristic isotopic pattern for iodine. Common fragments would arise from the loss of the Boc group or the tert-butyl cation. Predicted [M+H]⁺ is 321.00945.[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the carbamate, C=O stretching of the carbonyl group, and aromatic C-H and C=C/C=N stretching from the pyridine ring.[6]

Synthesis and Purification

The synthesis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is typically achieved through a two-step process: the iodination of 2-aminopyridine followed by the protection of the amino group.

Workflow for Synthesis

Sources

- 1. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]

- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 6. tert-Butyl carbamate [webbook.nist.gov]

A Senior Application Scientist's Technical Guide to tert-Butyl (4-iodopyridin-2-yl)carbamate

Abstract

This technical guide provides an in-depth analysis of tert-butyl (4-iodopyridin-2-yl)carbamate (CAS No: 405939-28-8), a critical building block in modern medicinal chemistry and drug development. We will cover its fundamental physicochemical properties, including a detailed breakdown of its molecular weight, and present a validated synthesis and characterization workflow. Furthermore, this document explores the compound's primary applications as a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation, crucial for constructing complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Introduction: The Strategic Importance of a Functionalized Pyridine

The pyridine scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs. Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone of molecular design. The strategic introduction of functional groups onto this ring system is paramount for modulating biological activity, solubility, and metabolic stability.

tert-Butyl (4-iodopyridin-2-yl)carbamate emerges as a particularly valuable reagent due to its trifunctional nature. It possesses:

-

A Boc-protected amine at the 2-position, which masks a key nucleophilic site while allowing for facile deprotection under specific acidic conditions. This offers an orthogonal handle for late-stage diversification.

-

An iodo group at the 4-position, serving as an excellent leaving group for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

The pyridine nitrogen , which influences the ring's electronics and provides a potential site for coordination or protonation.

This combination makes the molecule an ideal starting point for systematically building complexity and exploring the chemical space around the pyridine core.

Physicochemical & Structural Properties

Accurate characterization begins with a thorough understanding of a compound's fundamental properties. The molecular weight is a cornerstone of this data, essential for stoichiometric calculations in reaction planning and for verification via mass spectrometry.

Molecular Data Summary

A summary of the key quantitative data for tert-butyl (4-iodopyridin-2-yl)carbamate is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][3] |

| Average Molecular Weight | 320.13 g/mol | [1][3][4] |

| Monoisotopic Mass | 320.00217 Da | [2] |

| CAS Number | 405939-28-8 | [1][3] |

| IUPAC Name | tert-butyl N-(4-iodo-2-pyridinyl)carbamate | [2] |

| Purity (Typical) | ≥97% | [3] |

The distinction between average molecular weight and monoisotopic mass is critical. The average molecular weight (320.13 g/mol ) is calculated using the weighted average of the natural abundances of all isotopes for each element and is used for macroscopic measurements, such as weighing the reagent for a reaction. The monoisotopic mass (320.00217 Da) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I) and is the value observed in high-resolution mass spectrometry (HRMS), a key technique for structural confirmation.[2]

Chemical Structure

The structural arrangement of the molecule dictates its reactivity and function.

Caption: Chemical structure of tert-butyl (4-iodopyridin-2-yl)carbamate.

Synthesis and Characterization: A Self-Validating Protocol

The reliable synthesis and rigorous characterization of starting materials are foundational to reproducible research. A common and effective method for preparing the title compound involves the Boc-protection of the corresponding amine.

Recommended Synthesis Protocol

This protocol is adapted from standard procedures for the protection of amino-pyridines.[5] The causality behind the choice of reagents is critical: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂). A non-nucleophilic base is often used to facilitate the reaction.

Materials:

-

2-Amino-4-iodopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or a stronger, non-nucleophilic base like LHMDS[5]

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2-amino-4-iodopyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq). Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[5]

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual base and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

Purification: The crude material is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound, often as a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized product must be unequivocally confirmed. This constitutes the self-validating aspect of the workflow.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. Expect to see characteristic signals for the pyridine ring protons, a singlet for the nine equivalent protons of the tert-butyl group (~1.5 ppm), and a broad singlet for the N-H proton.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. In positive ion mode, the expected peak will correspond to the protonated molecule [M+H]⁺ at m/z 321.01.[2]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton, including the carbonyl of the Boc group (~150-155 ppm) and the carbons of the pyridine ring.

Applications in Drug Development & Synthesis

The true value of tert-butyl (4-iodopyridin-2-yl)carbamate lies in its utility as a versatile synthetic intermediate. The iodine atom is a powerful handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.[6]

Core Reactivity: Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, combined with the C-I bond, makes the 4-position highly susceptible to oxidative addition into a low-valent palladium or copper catalyst, initiating the catalytic cycle for numerous transformations.

Caption: Key cross-coupling applications of the title compound.

-

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl systems.[6]

-

Sonogashira Coupling: Coupling with terminal alkynes to form C(sp²)-C(sp) bonds, installing alkynyl functionalities.

-

Buchwald-Hartwig Amination: Forming C-N bonds by coupling with a wide range of primary or secondary amines.[4]

-

Heck Coupling: Creating C-C bonds with alkenes to introduce vinyl groups.

These reactions are fundamental in modern drug discovery, allowing for the rapid generation of analog libraries to probe structure-activity relationships (SAR).

Safety, Handling, and Storage

As with all laboratory reagents, proper handling is essential for safety and to maintain the integrity of the compound.

-

Hazards: Based on aggregated GHS data for similar isomers, this compound may be harmful if swallowed and may cause an allergic skin reaction.[7]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[8]

Conclusion

tert-Butyl (4-iodopyridin-2-yl)carbamate is a high-value, multifunctional building block for chemical synthesis. Its precisely defined molecular weight of 320.13 g/mol and well-characterized properties enable its reliable use in complex synthetic routes. The strategic placement of a Boc-protected amine and an iodine atom provides chemists with a robust platform for diversification via cross-coupling chemistry, making it an indispensable tool in the synthesis of novel compounds for pharmaceutical and materials science research.

References

-

Sinfoo Biotech. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. [Link]

-

PubChemLite. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. [Link]

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. [Link]

Sources

- 1. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester,(CAS# 405939-28-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. 3D-FI50903 - 3-iodo-pyridin-4-ylcarbamic-acid-tert-butyl-e… [cymitquimica.com]

- 5. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester solubility data

An In-Depth Technical Guide to the Solubility Profile of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a primary gatekeeper. A compound's ability to dissolve in aqueous and organic media governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1][2] (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, a key heterocyclic building block, is frequently utilized in the synthesis of complex pharmaceutical agents. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for efficient reaction kinetics, purification, and formulation development.

This guide provides a comprehensive framework for characterizing the solubility of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. In the absence of extensive published solubility data for this specific molecule, we will pivot from presenting established values to outlining the authoritative, field-proven methodologies required to generate this crucial data de novo. We will explore the theoretical underpinnings that influence its solubility and provide detailed, actionable protocols for its empirical determination.

Compound Profile: (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

A precise understanding of a compound's fundamental physicochemical properties is the foundation upon which all subsequent experimental work is built.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [3][4][5] |

| Molecular Weight | 320.13 g/mol | [3][4] |

| CAS Number | 405939-28-8 | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)I | [5] |

| InChIKey | TTYADBPTZJSAMH-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.4 | [5] |

| Appearance | Solid (predicted/typical for similar compounds) | [6] |

The structure, featuring a pyridine ring, an iodo-substituent, and a bulky tert-butyl carbamate (Boc) protecting group, presents a classic solubility challenge. The pyridine nitrogen offers a site for protonation, suggesting pH-dependent aqueous solubility, while the rest of the molecule is largely hydrophobic. The predicted XlogP of 2.4 indicates a preference for a hydrophobic environment over a hydrophilic one, suggesting limited aqueous solubility.[7]

Theoretical Framework for Solubility

The solubility of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is not a single value but a complex function of its environment. Key influencing factors include:

-

pH and pKa: The pyridine ring is basic. The solubility of the compound in aqueous media will be significantly higher at a pH below its pKa, where the nitrogen atom becomes protonated, forming a more soluble cationic species. Determining the pKa is therefore a critical preliminary step.

-

Solvent Polarity: The compound's solubility in organic solvents will be dictated by the principle of "like dissolves like." Polar aprotic solvents (e.g., DMSO, DMF) are expected to be effective due to their ability to engage in dipole-dipole interactions, while non-polar solvents (e.g., hexanes) are likely to be poor solvents. Protic solvents like ethanol and methanol will fall somewhere in between.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a major barrier to dissolution.[1] Different polymorphic forms of the same compound can exhibit vastly different solubilities.

-

Temperature: Most dissolution processes are endothermic, meaning solubility tends to increase with temperature. This relationship should be characterized for any relevant process.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached.[8] The shake-flask method is the gold-standard technique for this determination.[8]

Core Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol outlines the definitive method for measuring the solubility of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in a variety of solvents. The causality behind this method is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility (in mg/mL or µg/mL) of the target compound in selected aqueous and organic solvents.

Materials & Equipment:

-

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (solid, >95% purity)

-

Selected solvents (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, DMSO, Ethanol, Acetonitrile, Dichloromethane)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of handling vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]

- 6. (2-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester AldrichCPR 869735-25-1 [sigmaaldrich.com]

- 7. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the iodo-substituent allows for further functionalization through cross-coupling reactions, while the Boc-protected amine provides a stable yet readily cleavable nitrogen source. Accurate structural elucidation is paramount for its use in multi-step syntheses, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. As direct experimental spectra for this specific isomer are not widely published, this document serves as a predictive guide based on established principles of NMR spectroscopy and data from analogous structures. The causality behind spectral assignments is explained in detail, offering a framework for researchers to interpret and validate their own experimental data.

Molecular Structure and Numbering

For clarity in the subsequent NMR analysis, the atoms of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester are numbered as follows:

Caption: Molecular structure and numbering of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of the title compound is expected to show distinct signals for the three aromatic protons on the pyridine ring, the amide proton, and the nine equivalent protons of the tert-butyl group. The chemical shifts are influenced by the electronic nature of the substituents: the electron-withdrawing iodine atom and the electron-donating Boc-protected amino group.

Key Predicted Resonances:

-

tert-Butyl Protons (-C(CH₃)₃): A sharp, intense singlet is expected around δ 1.5 ppm . This signal, integrating to 9H, is highly characteristic of the Boc protecting group and is often found in a region of the spectrum with minimal overlap from other signals.[1]

-

Pyridine Ring Protons (H-3, H-5, H-6):

-

H-5: This proton is expected to appear as a doublet of doublets around δ 7.4-7.6 ppm . It is coupled to both H-6 (ortho-coupling, J ≈ 5-6 Hz) and H-3 (meta-coupling, J ≈ 1.5-2.5 Hz).

-

H-3: This proton is anticipated to be a doublet around δ 8.0-8.2 ppm . It is meta-coupled to H-5. The deshielding effect of the adjacent nitrogen and the electron-withdrawing nature of the iodo group at the para-position will shift it downfield.

-

H-6: This proton is predicted to be a doublet around δ 8.2-8.4 ppm . It is ortho-coupled to H-5. Its proximity to the nitrogen atom results in a significant downfield shift.

-

-

Amide Proton (-NH-): A broad singlet is expected in the region of δ 8.5-9.5 ppm . The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -C(CH ₃)₃ | ~ 1.5 | Singlet (s) | - | 9H |

| H-5 | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | J5,6 ≈ 5-6, J3,5 ≈ 1.5-2.5 | 1H |

| H-3 | ~ 8.0 - 8.2 | Doublet (d) | J3,5 ≈ 1.5-2.5 | 1H |

| H-6 | ~ 8.2 - 8.4 | Doublet (d) | J5,6 ≈ 5-6 | 1H |

| -NH - | ~ 8.5 - 9.5 | Broad Singlet (br s) | - | 1H |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the tert-butyl carbamate group.

Key Predicted Resonances:

-

tert-Butyl Group Carbons:

-

-C(CH₃)₃: A signal around δ 28.3 ppm is characteristic of the three equivalent methyl carbons of the Boc group.[1]

-

-C(CH₃)₃: The quaternary carbon of the Boc group is expected around δ 81-83 ppm .

-

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the carbamate is predicted to be in the range of δ 152-154 ppm .

-

Pyridine Ring Carbons:

-

C-4: The carbon bearing the iodine atom will be significantly shielded due to the "heavy atom effect" and is expected to appear at a relatively upfield position for an aromatic carbon, around δ 95-100 ppm .

-

C-3 and C-5: These carbons are expected in the aromatic region, with C-5 likely being more downfield due to its proximity to the nitrogen. Predicted shifts are around δ 120-125 ppm for C-3 and δ 135-140 ppm for C-5.

-

C-6: This carbon, adjacent to the nitrogen, will be deshielded and is predicted to be around δ 148-152 ppm .

-

C-2: The carbon attached to the carbamate group will also be significantly downfield, expected around δ 155-158 ppm .

-

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~ 28.3 |

| -C (CH₃)₃ | ~ 81 - 83 |

| C-4 | ~ 95 - 100 |

| C-3 | ~ 120 - 125 |

| C-5 | ~ 135 - 140 |

| C-6 | ~ 148 - 152 |

| -C =O | ~ 152 - 154 |

| C-2 | ~ 155 - 158 |

Experimental Protocols

Synthesis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

A plausible and common method for the synthesis of the title compound involves the reaction of 2-amino-4-iodopyridine with di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthetic workflow for the title compound.

Step-by-step Methodology:

-

Dissolution: Dissolve 2-amino-4-iodopyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.

NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR data acquisition.

Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shifts, particularly of the NH proton.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and an appropriate relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. The provided chemical shifts, multiplicities, and coupling constants are based on established principles and data from structurally related molecules. The outlined synthetic and NMR acquisition protocols offer a practical framework for researchers working with this compound. It is crucial to note that these predicted values should be used as a reference to aid in the assignment of experimentally obtained spectra. The combination of the predictive data and the experimental protocols herein serves as a valuable resource for the unambiguous characterization of this important synthetic intermediate.

References

- Supporting Information for various syntheses of Boc-protected amines. These documents typically contain characterization data, including ¹H and ¹³C NMR spectra. While a direct match was not found, the data for similar structures provides a basis for the predictions herein.

Sources

Navigating the Synthetic Potential of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the iodo and tert-butyl carbamate moieties on the pyridine ring offers a versatile platform for molecular elaboration. This guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in this molecule, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Versatile Building Block

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Functionalization of the pyridine ring is therefore a central theme in organic synthesis. (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester emerges as a particularly valuable intermediate due to the presence of three key features:

-

The Pyridine Core: Provides the fundamental heterocyclic structure.

-

The C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent handle for a variety of cross-coupling reactions. Its high reactivity allows for selective functionalization even in the presence of other, less reactive halogens.

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the amine at the 2-position serves a dual purpose. It modulates the electronic properties of the pyridine ring and prevents unwanted side reactions of the amino group. The Boc group can be readily removed under acidic conditions, revealing the free amine for further derivatization.

This guide will explore the synthetic utility of the C-I bond in this molecule, providing a roadmap for its strategic manipulation in the synthesis of complex molecular architectures.

The Heart of Reactivity: The C-I Bond in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The reactivity of the C-I bond in (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is central to its utility as a building block. The general catalytic cycle for these reactions involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate. This is often the rate-determining step, and the high reactivity of the C-I bond facilitates this process.

-

Transmetalation (for Suzuki and Sonogashira) or Carbopalladation/β-Hydride Elimination (for Heck): The organic moiety from the coupling partner is transferred to the palladium center, or the alkene inserts into the Pd-C bond.

-

Reductive Elimination: The newly formed carbon-carbon or carbon-heteroatom bond is forged as the product is released from the palladium center, regenerating the active Pd(0) catalyst.

The electron-rich nature of the pyridine ring, modulated by the Boc-protected amino group, can influence the rate of these steps. Understanding these electronic effects is key to optimizing reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids and Esters

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. The reaction of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester with a boronic acid or ester proceeds via the canonical Suzuki catalytic cycle.

Mechanistic Insight

The key transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic acid or ester. The choice of base, solvent, and palladium ligand is crucial for achieving high yields and preventing side reactions such as protodeboronation.

Experimental Protocol: A Validated Approach

The following protocol is adapted from a documented Suzuki coupling of a closely related boronic ester derivative, demonstrating a reliable method for this transformation.

Reaction: Synthesis of tert-butyl (4-(thiophen-2-yl)pyridin-2-yl)carbamate

| Reagent | Molar Equiv. | Amount |

| tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | 1.0 | 320 mg |

| 2-bromothiophene | 1.1 | 179 mg |

| Pd(dppf)Cl2 | 0.05 | 37 mg |

| K2CO3 | 2.0 | 276 mg |

| Dioxane/H2O (4:1) | - | 5 mL |

Procedure:

-

To a microwave vial, add tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, 2-bromothiophene, Pd(dppf)Cl2, and K2CO3.

-

Add the dioxane/water solvent mixture.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired product.

Expected Yield: ~85%

Data Presentation: Suzuki Coupling

| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Thiophen-2-yl-boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 120 (µW) | 85 |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 100 | >80 (estimated) |

| 3-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane | 100 | >80 (estimated) |

Yields for phenylboronic acid and 3-methoxyphenylboronic acid are estimated based on typical Suzuki reactions with similar substrates.

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating valuable internal alkynes. The C-I bond of our substrate is highly amenable to this transformation.

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne. The choice of base is critical to deprotonate the terminal alkyne and facilitate the catalytic cycle.

Experimental Protocol: A General and Robust Method

The following protocol is a general procedure for the Sonogashira coupling of aryl iodides.

Reaction: Synthesis of tert-butyl (4-(phenylethynyl)pyridin-2-yl)carbamate

| Reagent | Molar Equiv. |

| (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | 1.0 |

| Phenylacetylene | 1.2 |

| Pd(PPh3)2Cl2 | 0.03 |

| CuI | 0.05 |

| Triethylamine (Et3N) | 2.0 |

| THF (anhydrous) | - |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, Pd(PPh3)2Cl2, and CuI.

-

Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Expected Yield: >80% (estimated based on similar substrates)

Data Presentation: Sonogashira Coupling

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | RT | >80 (estimated) |

| Trimethylsilylacetylene | Pd(PPh3)4/CuI | Diisopropylamine | Toluene | 50 | >80 (estimated) |

| 1-Hexyne | Pd(OAc)2/XPhos/CuI | Cs2CO3 | Dioxane | 80 | >75 (estimated) |

Yields are estimated based on typical Sonogashira reactions with iodo-pyridines.

Diagram of the Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene. This reaction is particularly useful for introducing vinyl groups onto the pyridine ring.

Mechanistic Highlights

The Heck reaction proceeds through a different mechanism than Suzuki and Sonogashira couplings. After oxidative addition, the alkene inserts into the Pd-C bond (carbopalladation). This is followed by a β-hydride elimination step, which releases the product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst from the palladium-hydride intermediate.

Experimental Protocol: A Standard Procedure

The following is a general protocol for the Heck reaction.

Reaction: Synthesis of tert-butyl (4-((E)-styryl)pyridin-2-yl)carbamate

| Reagent | Molar Equiv. |

| (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | 1.0 |

| Styrene | 1.5 |

| Pd(OAc)2 | 0.02 |

| P(o-tolyl)3 | 0.04 |

| Triethylamine (Et3N) | 2.0 |

| DMF (anhydrous) | - |

Procedure:

-

To a flame-dried Schlenk flask, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, Pd(OAc)2, and P(o-tolyl)3 under an inert atmosphere.

-

Add anhydrous DMF, followed by triethylamine and styrene.

-

Heat the reaction mixture to 100°C for 12-24 hours.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Expected Yield: >70% (estimated)

Data Presentation: Heck Reaction

| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene | Pd(OAc)2/P(o-tolyl)3 | Et3N | DMF | 100 | >70 (estimated) |

| n-Butyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | 80 | >75 (estimated) |

| Acrylonitrile | PdCl2(dppf) | NaOAc | DMA | 120 | >65 (estimated) |

Yields are estimated based on typical Heck reactions of iodo-pyridines.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and amines. The C-I bond of our substrate is an excellent electrophile for this transformation.

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.

Experimental Protocol: A High-Yielding Method

The following is a general and effective protocol for the Buchwald-Hartwig amination.

Reaction: Synthesis of tert-butyl (4-(phenylamino)pyridin-2-yl)carbamate

| Reagent | Molar Equiv. |

| (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | 1.0 |

| Aniline | 1.2 |

| Pd2(dba)3 | 0.02 |

| XPhos | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 1.4 |

| Toluene (anhydrous) | - |

Procedure:

-

In a glovebox, to an oven-dried vial, add Pd2(dba)3, XPhos, and sodium tert-butoxide.

-

Add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester and anhydrous toluene.

-

Finally, add aniline via syringe.

-

Seal the vial and heat the reaction mixture to 100°C for 12-24 hours.

-

After cooling, dilute with ethyl acetate and filter through a plug of Celite.

-

Concentrate the filtrate and purify by flash column chromatography.

Expected Yield: >85% (estimated)

Data Presentation: Buchwald-Hartwig Amination

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Pd2(dba)3/XPhos | NaOtBu | Toluene | 100 | >85 (estimated) |

| Morpholine | Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | 110 | >90 (estimated) |

| Benzylamine | Pd(OAc)2/RuPhos | K3PO4 | t-BuOH | 100 | >80 (estimated) |

Yields are estimated based on typical Buchwald-Hartwig aminations of iodo-pyridines.

Conclusion: A Gateway to Molecular Diversity